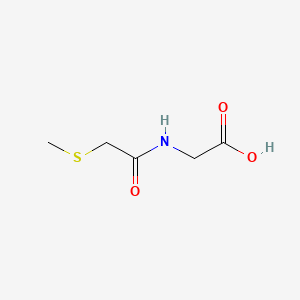
Glycine, N-((methylthio)acetyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycine, N-((methylthio)acetyl)- is a derivative of glycine, an amino acid that plays a crucial role in various biological processes This compound is characterized by the presence of a methylthioacetyl group attached to the nitrogen atom of glycine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-((methylthio)acetyl)- typically involves the acetylation of glycine with methylthioacetic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include acetic anhydride and methylthioacetic acid, with the reaction being catalyzed by a suitable acid or base.
Industrial Production Methods
Industrial production of Glycine, N-((methylthio)acetyl)- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound in its desired form.
化学反应分析
Types of Reactions
Glycine, N-((methylthio)acetyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the methylthio group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl derivatives.
Substitution: Various substituted glycine derivatives.
科学研究应用
Glycine, N-((methylthio)acetyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including its antioxidant properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of Glycine, N-((methylthio)acetyl)- involves its interaction with various molecular targets. It can act as a substrate for enzymes involved in methylation and acetylation reactions. The compound’s effects are mediated through its ability to donate or accept functional groups, influencing biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
N-Acetylglycine: A simpler derivative of glycine with an acetyl group.
Methylthioacetic Acid: Contains the methylthio group but lacks the glycine backbone.
S-Methylcysteine: Similar in structure but with a sulfur atom in the side chain.
Uniqueness
Glycine, N-((methylthio)acetyl)- is unique due to the combination of the glycine backbone with the methylthioacetyl group. This structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
3088-34-4 |
|---|---|
分子式 |
C5H9NO3S |
分子量 |
163.20 g/mol |
IUPAC 名称 |
2-[(2-methylsulfanylacetyl)amino]acetic acid |
InChI |
InChI=1S/C5H9NO3S/c1-10-3-4(7)6-2-5(8)9/h2-3H2,1H3,(H,6,7)(H,8,9) |
InChI 键 |
YNGYZNROZUOLFG-UHFFFAOYSA-N |
规范 SMILES |
CSCC(=O)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




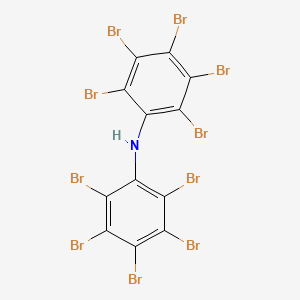
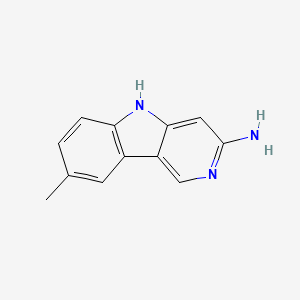
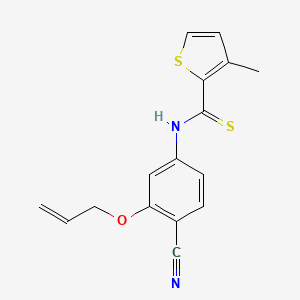
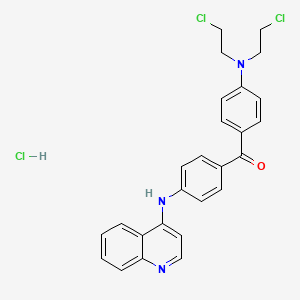
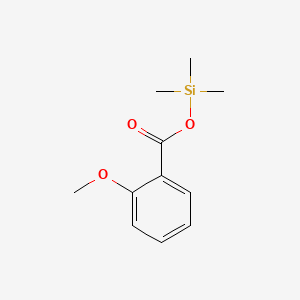



![[3-(Dodecyloxy)-2-hydroxypropyl]diethylmethylammonium chloride](/img/structure/B12680417.png)
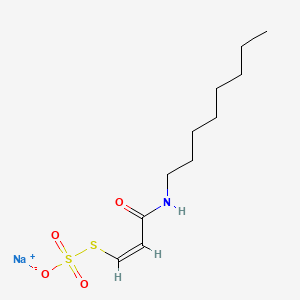

![1,3,8,9,10-pentazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,5,11,13,15-hexaene](/img/structure/B12680427.png)
